![molecular formula C5H4N6 B079466 2-(1H-Tetrazol-5-yl)pyrimidine CAS No. 13600-33-4](/img/structure/B79466.png)
2-(1H-Tetrazol-5-yl)pyrimidine
Overview
Description
2-(1H-Tetrazol-5-yl)pyrimidine is a heterocyclic compound that features both a tetrazole and a pyrimidine ring
Mechanism of Action
Target of Action
Tetrazole-based compounds have been associated with various biological activities . For instance, some tetrazole compounds have been found to act as negative allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R) .
Mode of Action
It’s known that tetrazole-based compounds can inhibit the fungal enzyme cytochrome p450 . This inhibition is believed to have a positive effect on their toxicity in comparison with known fungicidal preparations of the azole class .
Biochemical Pathways
Tetrazole-based compounds have been associated with various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Pharmacokinetics
Some tetrazole derivatives have been reported to exhibit improved solubility and metabolic stability .
Action Environment
It’s known that the isomerization between certain tetrazole-based compounds can be controlled in synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Tetrazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrimidine derivatives with sodium azide and triethyl orthoformate. The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Tetrazol-5-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole and pyrimidine rings can undergo substitution reactions with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the tetrazole or pyrimidine rings.
Scientific Research Applications
Structural Characteristics
The compound features a pyrimidine ring substituted with a tetrazole moiety, which enhances its pharmacological properties. The tetrazole ring is known for its stability and ability to form hydrogen bonds, making it an attractive scaffold for drug design. The combination of these two rings allows for diverse functionalization, leading to compounds with varied biological activities.
Inhibition of Casein Kinase 2 (CK2)
Recent studies have highlighted the potential of 2-(1H-tetrazol-5-yl)pyrimidine derivatives as inhibitors of Casein Kinase 2 (CK2), an enzyme implicated in various cancers. Research demonstrated that these derivatives could inhibit CK2 with varying potencies, indicating their promise in developing novel anti-cancer therapies .
Anticancer Activity
Numerous derivatives of tetrazole compounds have shown significant anticancer activity. For instance, certain synthesized tetrazole derivatives exhibited potent effects against liver carcinoma (Hep G2) and lung adenocarcinoma (A 549) cell lines. One specific compound was noted for its ability to bind DNA and form stable complexes, suggesting potential as a genotoxic agent for cancer therapy .
Antiviral and Antiparasitic Properties
Tetrazole derivatives have also been explored for their antiviral activities. Compounds such as 5-(phosphonomethyl)-1H-tetrazole demonstrated inhibitory effects on Herpes Simplex Virus DNA polymerases and RNA transcriptases, indicating their potential in treating viral infections . Additionally, certain tetrazole compounds showed promising antiamoebic activity against Entamoeba histolytica, with low cytotoxicity profiles .
Antioxidant Properties
Research has indicated that tetrazole derivatives possess significant antioxidant properties. For example, studies involving molecular dynamics simulations demonstrated the binding tendencies of these compounds to active protein sites, suggesting their potential as antioxidant agents in therapeutic applications .
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to this compound and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-aminoazolo[1,5-a]pyrimidines | Contains an azole ring | Potent inhibitors of Casein Kinase 2 |
5-(1H-tetrazol-5-yl)-pyrimidinones | Pyrimidine core with different substituents | Exhibits antibacterial properties |
9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-α]pyrimidin-4-one | Modified pyridine-pyrimidine structure | Used clinically as an antiallergy agent |
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1: CK2 Inhibition - A study focused on synthesizing various derivatives of this compound, evaluating their CK2 inhibitory activity. Results showed that modifications to the pyrimidine scaffold significantly affected potency, highlighting the importance of structure-activity relationships in drug design .
- Case Study 2: Anticancer Efficacy - A series of tetrazole derivatives were tested against multiple cancer cell lines. One compound demonstrated an IC50 value of 4.2 μM against HepG2 cells, showcasing its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
2-(1H-Tetrazol-5-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-(1H-Tetrazol-5-yl)pyrimidine: Positional isomer with the tetrazole ring attached at a different position on the pyrimidine ring.
Tetrazole-substituted imidazoles: Compounds with a tetrazole ring attached to an imidazole ring.
Uniqueness: 2-(1H-Tetrazol-5-yl)pyrimidine is unique due to the combination of the tetrazole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Biological Activity
2-(1H-Tetrazol-5-yl)pyrimidine is a heterocyclic compound that combines a tetrazole and a pyrimidine ring, making it a significant subject of research due to its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that tetrazole-based compounds, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of tetrazole can inhibit the growth of various bacterial strains such as Escherichia coli, Bacillus cereus, and Pseudomonas aeruginosa . The structure of this compound allows it to interact effectively with microbial enzymes, which is crucial for its antimicrobial efficacy.
Anticancer Properties
In addition to antimicrobial effects, this compound has been explored for its anticancer potential. Its mechanism of action may involve the inhibition of specific enzymes or receptors that are critical in cancer cell proliferation. For example, compounds with similar structures have been shown to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), influencing pathways related to cell growth and apoptosis .
The biological activity of this compound can be attributed to its ability to inhibit various enzymes involved in metabolic pathways. Notably, tetrazole derivatives are known to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and the synthesis of steroid hormones . This inhibition can lead to altered pharmacokinetics of other therapeutic agents.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Antibacterial Activity : In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, one study reported that specific substitutions on the tetrazole ring enhanced antibacterial potency .
- Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in lines such as HT-29 (colon cancer) and MCF-7 (breast cancer), suggesting its potential as an anticancer agent .
Pharmacokinetics
Pharmacokinetic studies suggest that tetrazole derivatives can exhibit improved solubility and metabolic stability compared to other similar compounds. This characteristic is essential for their development as therapeutic agents, as it influences bioavailability and efficacy .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Tetrazole + Pyrimidine | Antimicrobial, Anticancer |
2-(1H-Tetrazol-5-yl)pyridine | Tetrazole + Pyridine | Antimicrobial |
5-(1H-Tetrazol-5-yl)pyrimidine | Positional Isomer | Varies by substitution |
This table illustrates how variations in structure can influence biological activity, highlighting the unique properties of this compound.
Future Directions
Further research is warranted to explore the full range of biological activities associated with this compound. Potential studies could focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile of this compound in a living organism.
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6/c1-2-6-4(7-3-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQGZGGMGJOXIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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